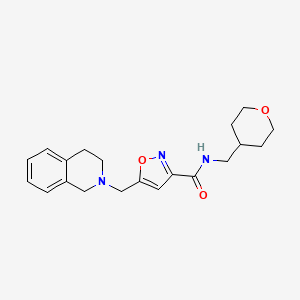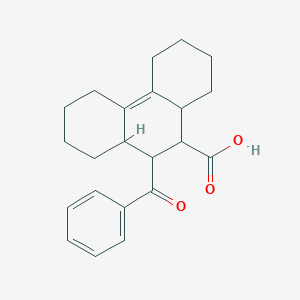
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid, also known as 9-Phenanthrenecarboxylic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications.
作用機序
The mechanism of action of 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor properties are believed to be due to its ability to induce apoptosis in cancer cells. Its antiviral properties are thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and suppress viral replication. It has also been suggested that it may have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its neuroprotective effects and how it could be used to treat these conditions. Another area of interest is its potential use in the development of new anti-inflammatory, antitumor, and antiviral drugs. Research on the mechanism of action of this compound could also lead to the development of new therapeutic targets for these conditions. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound.
Conclusion
In conclusion, 10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid is a promising compound that has potential applications in various scientific fields. Its anti-inflammatory, antitumor, and antiviral properties make it a valuable tool for researchers. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid can be synthesized through several methods. One of the most common methods is the reduction of 9-phenanthrenecarboxylic acid using a reducing agent such as lithium aluminum hydride. This method yields a high purity product with a yield of around 80%.
科学的研究の応用
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydro-9-phenanthrenecarboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
10-benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c23-21(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)22(24)25/h1-3,8-9,17-20H,4-7,10-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWBQLNOCXTUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3C(C(C2C1)C(=O)C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Benzoyl-1,2,3,4,5,6,7,8,8a,9,10,10a-dodecahydrophenanthrene-9-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5215567.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)
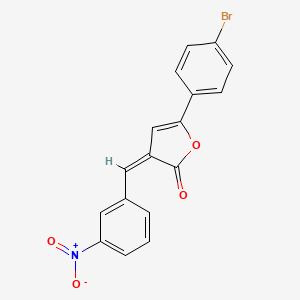
![2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-1,4-dimethylbenzene](/img/structure/B5215585.png)

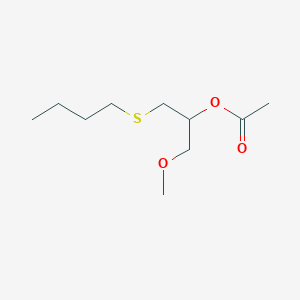

![N-{2-[(2-chlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5215609.png)
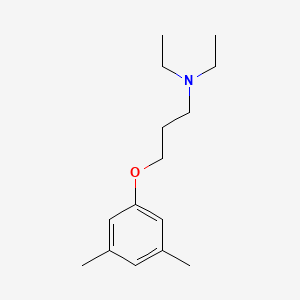

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5215637.png)
![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
